molecular formula C4H9N3O B15410855 N-(N'-ethylcarbamimidoyl)formamide CAS No. 830328-61-5

N-(N'-ethylcarbamimidoyl)formamide

Cat. No.: B15410855
CAS No.: 830328-61-5
M. Wt: 115.13 g/mol
InChI Key: JDQDODKNNYJEMN-UHFFFAOYSA-N
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Description

N-(N'-ethylcarbamimidoyl)formamide is a chemical compound offered for research and development purposes. The carbamimidoyl group present in its structure suggests potential relevance in organic synthesis and bioconjugation chemistry. Compounds with similar functional groups are often investigated for their role in forming amide bonds, a fundamental reaction in the synthesis of peptides and other polymers . For instance, carbodiimide compounds, which share some structural features, are widely used as activating agents for carboxylic acids in the formation of amide and peptide bonds in aqueous media . Researchers might explore the utility of this compound as a building block or intermediate in the development of pharmaceuticals, agrochemicals, or novel materials. Its specific properties, mechanism of action, and full range of applications are subject to ongoing investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

830328-61-5

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

N-(N'-ethylcarbamimidoyl)formamide

InChI

InChI=1S/C4H9N3O/c1-2-6-4(5)7-3-8/h3H,2H2,1H3,(H3,5,6,7,8)

InChI Key

JDQDODKNNYJEMN-UHFFFAOYSA-N

Canonical SMILES

CCN=C(N)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(N'-ethylcarbamimidoyl)formamide and related compounds:

Compound Structure Molecular Weight Key Substituents Applications/Properties Toxicity/Regulations
This compound Formamide + ethylcarbamimidoyl (-NH-C(=NH)-C₂H₅) ~131.14 (estimated) Ethyl group, amidine moiety Hypothesized: Intermediate in drug synthesis, chelating agent Likely regulated under REACH if toxic (similar to DMF)
N,N-Dimethylformamide (DMF) HCON(CH₃)₂ 73.09 Two methyl groups Polar solvent, reagent in Vilsmeier-Haack reactions Classified as SVHC (0.1% limit) due to hepatotoxicity
Z-N'-(Benzothiazol-2-yl)-N,N-dimethylformimidamide Benzothiazole + dimethylformimidamide ~221.29 (estimated) Benzothiazole, dimethyl groups Studied for reaction mechanisms via DFT; potential antimicrobial activity No specific data; structural analogs may require toxicity screening
Methanimidamide, N,N-dimethyl-N'-phenyl C₉H₁₂N₂; phenyl + dimethylamidine 148.20 Phenyl group, dimethylamidine Ionization energy: 7.3 eV; used in mass spectrometry studies Limited data; phenyl group may enhance bioaccumulation
N-(3-Acetylphenyl)formamide Formamide + 3-acetylphenyl 163.17 Acetylphenyl group Precursor for quinolone antibiotic impurities; crystalline (m.p. 92–94°C) Safety data sheet available; moderate toxicity
Formetanate hydrochloride Formamidine derivative with m-hydroxyphenyl and methylcarbamate 257.72 Carbamate, hydroxyphenyl Acaricide/insecticide; targets mite nervous systems Regulated; acute exposure limits established

Structural and Functional Insights

  • Amidine moieties (e.g., in formetanate) confer chelating abilities, enabling interactions with metal ions or biological targets .
  • Synthetic Relevance: Unlike DMF, which is primarily a solvent, ethylcarbamimidoyl derivatives may participate in condensation reactions (e.g., with sulfaguanidine in ) to form heterocycles .
  • Analytical Data :

    • IR Spectra : Amidines exhibit characteristic C=N stretches (~1634 cm⁻¹) and NH vibrations (~3200–3446 cm⁻¹), as seen in .
    • NMR Shifts : Ethyl groups typically show δ 1.0–1.5 ppm (¹H) and δ 10–15 ppm (¹³C), while amidine protons resonate near δ 6–8 ppm .
  • Regulatory and Safety Profiles :

    • DMF’s SVHC classification suggests that structurally similar formamides/amidines may require rigorous toxicity testing .
    • Formetanate’s use as a pesticide highlights the need for occupational exposure limits, which may extend to ethylcarbamimidoyl analogs .

Preparation Methods

Carbonylation of Ethylamine with Carbon Monoxide

Reaction Mechanism and Stoichiometry

The single-step carbonylation of ethylamine (C₂H₅NH₂) with carbon monoxide (CO) in the presence of sodium alkoxide catalysts (e.g., NaOCH₃) forms N-(N'-ethylcarbamimidoyl)formamide via nucleophilic acyl substitution. The general reaction is:
$$ \text{C₂H₅NH₂ + CO + ROH} \xrightarrow{\text{NaOR'}} \text{C₃H₇N₂O} $$
where R = methyl or ethyl, and R' = methoxide/ethoxide.

Optimized Conditions
  • Molar Ratios : Ethylamine : alcohol : sodium alkoxide = 40–800 : 1–10 : 1.
  • Temperature : 50–150°C (optimal 90–110°C).
  • Pressure : 0.5–5 MPa (ideal 1.5–2.5 MPa).
  • Catalysts : Copper nanoparticles (0.5–2:1 vs. NaOR') enhance selectivity to 98.3–98.9%.
Industrial-Scale Protocols

Example 1 :

  • Inputs : 150 kg ethylamine, 10 kg methanol, 1 kg NaOCH₃, CO at 1.5 MPa.
  • Conditions : 90°C, 5 h, stirred autoclave.
  • Outcomes : 99.2% conversion, 98.9% selectivity, 99.93% purity after vacuum distillation.

Example 2 (Cu Nanoparticles) :

  • Inputs : 100 kg ethylamine, 10 kg ethanol, 1.5 kg NaOC₂H₅, 1 kg Cu nanoparticles.
  • Conditions : 110°C, 6 h, 2.5 MPa.
  • Outcomes : 99.5% conversion, 98.3% selectivity, 99.95% purity.

Advantages and Limitations

  • Pros : Single-step synthesis, high atom economy, minimal byproducts (e.g., <1% NH₃).
  • Cons : Requires pressurized equipment, catalyst recovery challenges.

Alkylation of Formamide with Ethyl Halides

Solvent-Free Alkylation

This compound is synthesized via nucleophilic substitution of formamide (HCONH₂) with ethyl halides (C₂H₅X, X = Cl/Br/I) under basic conditions:
$$ \text{HCONH₂ + C₂H₅X} \xrightarrow{\text{Base}} \text{C₃H₇N₂O + HX} $$

Reaction Parameters
  • Molar Ratio : Halide : formamide = 1:1–100 (optimal 1:10).
  • Bases : K₂CO₃ or Et₃N (2–3 equiv).
  • Temperature : 80–120°C, reflux.
  • Time : 3–10 h.

Typical Yield : 85–95% (GC-MS analysis).

Catalyzed Alkylation

Transition metal catalysts (e.g., Pd/C, CuI) reduce reaction time to 2–4 h but require inert atmospheres.

Catalytic Amidation Using Transition Metals

Copper-Catalyzed Coupling

Copper nanoparticles (20–50 nm) enable oxidative amidation between ethylamine and formate esters:
$$ \text{C₂H₅NH₂ + HCOOR} \xrightarrow{\text{Cu NPs}} \text{C₃H₇N₂O + ROH} $$

  • Conditions : 100–120°C, 4–6 h, N₂ atmosphere.
  • Yield : 90–94% (HPLC).

Palladium-Mediated Reactions

Pd(OAc)₂ with ligands (e.g., BINAP) facilitates carbonyl insertion into C–N bonds but is cost-prohibitive for scale-up.

Analytical Characterization

Purity and Structure Validation

  • GC-MS : Quantifies residual ethylamine (<0.1%) and formamide (<0.05%).
  • ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, CHO), 3.35 (q, 2H, CH₂), 1.05 (t, 3H, CH₃).
  • IR : 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Industrial Quality Control

  • Distillation : Vacuum rectification (50–100 mmHg) achieves >99.9% purity.
  • Filtration : Removes catalyst residues (Cu <10 ppm).

Comparative Analysis of Methods

Parameter Carbonylation Alkylation Catalytic Amidation
Yield (%) 98–99 85–95 90–94
Selectivity (%) 98–99 92–96 88–93
Pressure (MPa) 0.5–5 Ambient Ambient
Catalyst Cost Moderate Low High
Scalability Excellent Moderate Limited

Q & A

Q. What are the recommended synthetic routes for N-(N'-ethylcarbamimidoyl)formamide in laboratory settings?

A two-step approach is typically employed: (1) carbamimidoylation of ethylamine with cyanamide derivatives, followed by (2) formylation using formic acid or activated formyl equivalents. For the latter, reductive formylation methods using NaBH(OAc)₃ under atmospheric CO₂ pressure (as demonstrated for analogous formamides) can achieve high yields (>75%) while minimizing side reactions . Solvent selection (e.g., THF or DMF) and temperature control (25–50°C) are critical for regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : The formamide proton (NH) typically resonates at δ 8.1–8.3 ppm, while the ethylcarbamimidoyl group shows distinct splitting patterns (e.g., quartet for CH₂CH₃). Carbonyl (C=O) signals appear at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Strong absorbance at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the formamide moiety .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula integrity .

Q. How can researchers assess the purity of this compound post-synthesis?

Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS to detect volatile impurities. Melting point analysis (if crystalline) and elemental analysis (C, H, N) provide additional validation. For hygroscopic samples, Karl Fischer titration quantifies water content .

Advanced Research Questions

Q. What computational methods best predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set reliably models:

  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Hydrogen-bonding interactions , particularly between the formamide NH and adjacent electronegative groups. Comparative studies using MP2 can resolve discrepancies in non-covalent interaction energies (e.g., weak hydrogen bonds <4 kcal/mol) . For dynamic behavior, molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMF) assess conformational stability .

Q. How can contradictions between experimental and computational vibrational spectra be resolved?

Common issues include:

  • Basis set limitations : Augmenting with diffuse functions (e.g., 6-311++G(d,p)) improves accuracy for hydrogen-bonded systems.
  • Solvent effects : Incorporate implicit solvent models (e.g., PCM) or explicit solvent molecules in DFT calculations.
  • Anharmonicity : Use scaling factors (0.96–0.98) for harmonic approximations or apply second-order vibrational perturbation theory (VPT2) .

Q. What strategies optimize crystallographic refinement of this compound?

For X-ray diffraction:

  • Crystal growth : Use slow evaporation in dichloromethane/hexane mixtures to obtain single crystals.
  • Refinement : Employ SHELXL for high-resolution data (d-spacing <1 Å), leveraging its robust treatment of anisotropic displacement parameters and hydrogen atom positioning. For twinned crystals, the TWIN command in SHELXL enables accurate intensity deconvolution .

Q. How can reaction conditions be optimized for this compound derivatives?

Use Design of Experiments (DoE) to screen:

  • Catalysts : Pd/C or Raney nickel for hydrogenation steps.
  • Temperature : 40–60°C balances reaction rate and decomposition risks.
  • Solvent polarity : Higher polarity solvents (e.g., DMF) stabilize transition states in SN2 mechanisms. Monitor progress via in-situ FTIR or LC-MS to identify intermediates and adjust conditions dynamically .

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